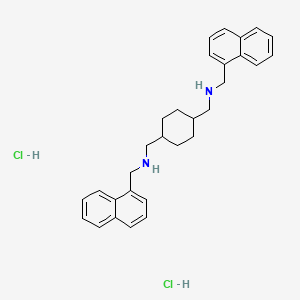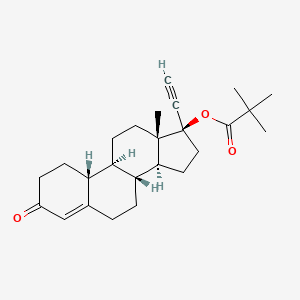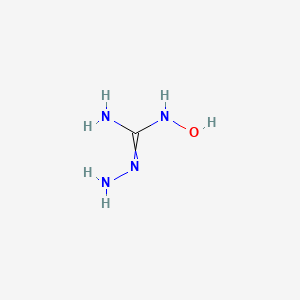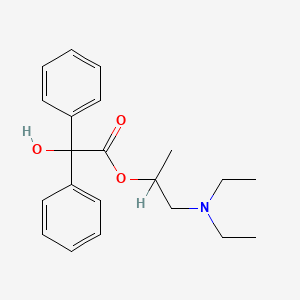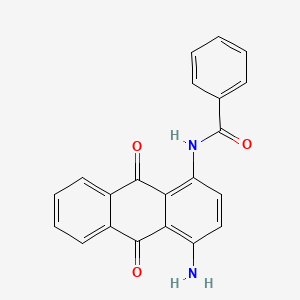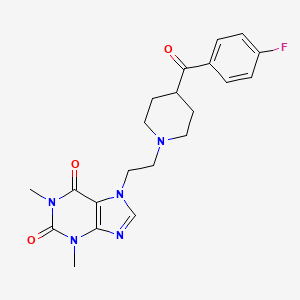
Carfecillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carfecillin is a penicillin. It derives from a carbenicillin. It is a conjugate acid of a carfecillin(1-).
Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Carfecillin, an alpha-phenyl ester of carbenicillin, demonstrates its antibacterial activity through hydrolysis in the presence of serum or body tissues, liberating carbenicillin. This process is slower in aqueous solutions. The antibacterial spectrum of carfecillin is generally similar to that of carbenicillin, especially against gram-negative bacilli and gram-positive cocci, due to extensive hydrolysis. Carfecillin is particularly effective when orally administered in mice, producing significant blood concentrations of carbenicillin and effectively treating various experimental mouse infections (Basker, Comber, Sutherland, & Valler, 1977).
Effectiveness in Mouse Infections
Carfecillin has shown notable efficacy in treating various intraperitoneal infections in mice, including those caused by certain ampicillin-resistant bacteria. Its effectiveness extends to the treatment of experimental pyelonephritis and renal infections caused by pathogens such as Pseudomonas aeruginosa and Escherichia coli (Comber & Valler, 1976).
Pharmacological Properties
The pharmacological profile of carfecillin is characterized by its enhanced oral absorption due to the phenyl ester substitution. This modification allows for the liberation of free carbenicillin into the circulation following hydrolysis in the intestinal mucosa. The commercial tablet form of carfecillin has been observed to achieve higher and quicker peak serum levels compared to earlier formulations (Wilkinson, Reeves, & Wise, 1976).
Treatment of Urinary Infections
Carfecillin has been particularly effective in treating urinary infections caused by organisms previously only susceptible to intramuscular therapy. Notably, it has been used to control febrile episodes in patients with chronic urinary infections, allowing them to avoid hospitalization and maintain quality of life (Ridley, 1974).
Eigenschaften
CAS-Nummer |
27025-49-6 |
|---|---|
Produktname |
Carfecillin |
Molekularformel |
C23H22N2O6S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChI-Schlüssel |
NZDASSHFKWDBBU-KVMCETHSSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Andere CAS-Nummern |
27025-49-6 |
Verwandte CAS-Nummern |
21649-57-0 (hydrochloride salt) |
Synonyme |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




